molecular formula C14H18O3 B1325860 Ethyl 4-(2,5-dimethylphenyl)-4-oxobutyrate CAS No. 30005-21-1

Ethyl 4-(2,5-dimethylphenyl)-4-oxobutyrate

Cat. No. B1325860
CAS RN: 30005-21-1
M. Wt: 234.29 g/mol
InChI Key: XFDVVUZNDMIQOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While specific synthesis methods for “Ethyl 4-(2,5-dimethylphenyl)-4-oxobutyrate” are not available, similar compounds such as “Ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate” have been synthesized by the condensation of ethyl-4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate and 2,4-dinitrophenylhydrazine .

Scientific Research Applications

Crystal Structure Studies

  • The crystal structure of certain derivatives, such as ethyl 5-(2,6-dimethylphenyl)-2-methyl-3-oxa-4,8,9-triazatricyclo[5.3.0.0 2,6 ]deca-4,9-diene-8-carboxylate, has been analyzed for understanding molecular configurations and bonding properties (Gelli et al., 1994).

Synthesis and Chemical Reactions

  • Ethyl 4-(2,5-dimethylphenyl)-4-oxobutyrate has been synthesized through various chemical reactions, such as asymmetric aldol reactions (Wang Jin-ji, 2014).
  • Another study focused on the improved synthesis of related compounds like diethyl 4-oxo-4H-pyran-2,5-dicarboxylate, indicating the chemical versatility of these compounds (Obydennov et al., 2013).

Biological Synthesis

  • In a study on biosynthesis in film sherries, Ethyl 4-oxobutyrate-2-14 C was used to confirm pathways for the formation of various gamma-butyrolactones (Fagan et al., 1981).

Antimicrobial and Anticancer Properties

  • Some derivatives, like ethyl 2-arylhydrazono-3-oxobutyrates, were synthesized to determine their antimicrobial properties, indicating potential pharmaceutical applications (Kucukguzel et al., 1999).
  • Novel pyrazole derivatives synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate showed significant antimicrobial and anticancer activity, highlighting the compound's role in medicinal chemistry (Hafez et al., 2016).

Biotechnological Applications

  • Ethyl 4-chloro-3-oxobutyrate's reduction by baker's yeast was optimized for producing high-quality Ethyl (S)-4-chloro-3-hydroxybutyrate, an important intermediate in synthesizing biologically active compounds (Chen et al., 2002).

properties

IUPAC Name

ethyl 4-(2,5-dimethylphenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-4-17-14(16)8-7-13(15)12-9-10(2)5-6-11(12)3/h5-6,9H,4,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFDVVUZNDMIQOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=C(C=CC(=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645517
Record name Ethyl 4-(2,5-dimethylphenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2,5-dimethylphenyl)-4-oxobutyrate

CAS RN

30005-21-1
Record name Ethyl 4-(2,5-dimethylphenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.